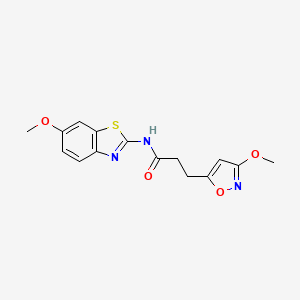

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic organic compound featuring a benzothiazole core substituted with a methoxy group at the 6-position and a propanamide linker connected to a 3-methoxy-1,2-oxazole moiety. The methoxy groups likely enhance solubility and modulate electronic effects, while the propanamide chain provides conformational flexibility for target binding.

Properties

Molecular Formula |

C15H15N3O4S |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |

InChI |

InChI=1S/C15H15N3O4S/c1-20-9-3-5-11-12(7-9)23-15(16-11)17-13(19)6-4-10-8-14(21-2)18-22-10/h3,5,7-8H,4,6H2,1-2H3,(H,16,17,19) |

InChI Key |

CIJJQHDHEQOHBN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC(=NO3)OC |

Origin of Product |

United States |

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the following chemical formula:

- Molecular Formula : C17H21N3O2S

- Molecular Weight : 341.43 g/mol

Biological Activity Overview

The biological activities of this compound have been evaluated primarily through its effects on various cancer cell lines and its antimicrobial properties. Below is a detailed examination of these activities.

Anticancer Activity

Recent studies have shown that derivatives of benzothiazole and oxazole exhibit significant anticancer properties. The compound has demonstrated notable activity against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 3.1 | |

| HeLa (cervical cancer) | 5.3 | |

| U-937 (leukemia) | 2.4 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, with flow cytometry assays indicating dose-dependent responses in treated cell lines.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) against selected strains are summarized below:

| Bacterial Strain | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Escherichia coli | 32 | Moderate |

| Enterococcus faecalis | 8 | Selective |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies and Research Findings

- Antitubercular Activity : A study highlighted that benzothiazole derivatives, including compounds similar to this compound, exhibited significant antitubercular activity against Mycobacterium tuberculosis. The compounds demonstrated better penetration through the bacterial cell wall, likely due to increased hydrophobicity .

- Cytotoxicity Studies : In vitro evaluations against various cancer cell lines revealed that certain derivatives of this compound induced apoptosis and inhibited cell proliferation effectively. The observed IC50 values indicate strong potential for further development in cancer therapeutics .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Key Observations :

- Metabolic Stability : Adamantane-containing derivatives (Table 1, Row 3) exhibit enhanced resistance to oxidative metabolism due to steric shielding, whereas the target compound’s oxazole and methoxy groups may favor hydrogen bonding and solubility .

- Functional Groups : The propanamide linker in the target compound offers greater conformational flexibility than the rigid adamantane or phenylacetamide groups in analogs, which could influence target selectivity .

Benzothiazole-Oxazole Hybrids

The combination of benzothiazole and oxazole moieties in the target compound is rare in literature. However, oxazole rings are known to participate in π-π stacking and hydrogen bonding with biological targets, such as ATP-binding pockets in kinases . The 3-methoxy group on the oxazole may further fine-tune electronic properties, as seen in zeteletinib’s quinoline-pyridine system (Table 1, Row 4) .

Research Findings and Gaps

- Crystallographic Data : Adamantane-containing benzothiazoles () have been structurally characterized via X-ray diffraction, revealing planar benzothiazole rings and hydrogen-bonding networks critical for crystal packing . Similar analyses for the target compound are lacking but would clarify its conformational preferences.

- Biological Activity : Patent analogs () highlight substituent-dependent activity; for example, trifluoromethyl groups enhance potency in some contexts but may reduce aqueous solubility . The target compound’s methoxy groups could balance solubility and target engagement.

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

- 6-Methoxy-1,3-benzothiazol-2-amine (Benzothiazole core).

- 3-(3-Methoxy-1,2-oxazol-5-yl)propanoic acid (Oxazole-linked propanamide chain).

Synthesis of 6-Methoxy-1,3-Benzothiazol-2-Amine

Method 1: Cyclization of 2-Amino-4-Methoxythiophenol

Method 2: Nitration-Reduction Pathway

Synthesis of 3-(3-Methoxy-1,2-Oxazol-5-yl)Propanoic Acid

Method 1: Oxazole Ring Formation via Cyclization

Method 2: Microwave-Assisted Synthesis

Amide Coupling to Assemble the Target Molecule

Method 1: HATU-Mediated Coupling

Method 2: EDCl/HOBt Coupling

Method 3: Palladium-Catalyzed Amination

Optimization and Comparative Analysis

Coupling Agent Efficiency

| Coupling Agent | Solvent | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| HATU | DCM | DIPEA | RT | 85% | |

| EDCl/HOBt | DMF | TEA | 0°C → RT | 72% | |

| Pd(OAc)₂/Xantphos | Toluene | Cs₂CO₃ | 110°C | 68% |

Oxazole Synthesis Routes

| Method | Starting Material | Key Reagent | Yield | Reference |

|---|---|---|---|---|

| Cyclization | Ethyl 3-oxopent-4-ynoate | NH₂OH·HCl | 60% | |

| Microwave-assisted | Propargylamide | ClCO₂Et/DBU | 75% |

Critical Challenges and Solutions

- Regioselectivity in Oxazole Formation :

- Amine Sensitivity :

- Purification :

- Silica gel chromatography is essential for removing unreacted propanoyl chloride.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.